2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392426
InChI: InChI=1S/C12H12ClN3OS/c1-7-2-3-8(4-10(7)13)15-11(17)5-9-6-18-12(14)16-9/h2-4,6H,5H2,1H3,(H2,14,16)(H,15,17)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76 g/mol

2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC13392426

Molecular Formula: C12H12ClN3OS

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide -

Specification

Molecular Formula C12H12ClN3OS
Molecular Weight 281.76 g/mol
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C12H12ClN3OS/c1-7-2-3-8(4-10(7)13)15-11(17)5-9-6-18-12(14)16-9/h2-4,6H,5H2,1H3,(H2,14,16)(H,15,17)
Standard InChI Key RPIKURMIIZITKG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a central acetamide bridge connecting a 3-chloro-4-methylphenyl group to a 2-aminothiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is substituted at position 2 with an amino group (-NH2) and at position 4 with the acetamide side chain. The phenyl ring’s chloro and methyl substituents at positions 3 and 4, respectively, introduce steric and electronic effects that influence molecular interactions .

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamideC12H12ClN3OS281.763-Cl, 4-CH3, 2-NH2-thiazole
2-chloro-N-(3-chloro-4-methylphenyl)acetamide C9H9Cl2NO218.083-Cl, 4-CH3, chloroacetamide
Methyl 4-(2-Amino-4-thiazolyl)benzoate C11H10N2O2S234.28Methyl ester, 2-NH2-thiazole

The amino group on the thiazole enhances hydrogen-bonding capacity, while the chloro and methyl groups on the phenyl ring modulate lipophilicity, potentially affecting membrane permeability .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound can be conceptualized as the coupling product of two fragments:

  • 3-chloro-4-methylaniline: Provides the phenylacetamide backbone.

  • 2-aminothiazole-4-acetic acid: Introduces the heterocyclic thiazole moiety.

A plausible synthesis involves:

  • Acetylation of 3-chloro-4-methylaniline with chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)chloroacetamide.

  • Nucleophilic substitution with 2-aminothiazole-4-thiolate under basic conditions to install the thiazole ring .

Optimization Strategies

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes, as demonstrated for analogous thiazole derivatives .

  • Solvent selection: Polar aprotic solvents like DMF improve yields by stabilizing intermediates .

Physicochemical Properties and Characterization

Calculated Properties

  • LogP: Estimated at 2.8–3.1 using group contribution methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Water solubility: <1 mg/mL at 25°C, typical for thiazole derivatives with aromatic substituents .

Spectroscopic Data

  • IR spectroscopy: Expected peaks include:

    • 3280 cm⁻¹ (N-H stretch, amine)

    • 1660 cm⁻¹ (C=O stretch, acetamide)

    • 1540 cm⁻¹ (C-N stretch, thiazole)

  • ¹H NMR: Predicted signals at δ 2.35 (s, 3H, CH3), δ 3.85 (s, 2H, CH2), and δ 6.90–7.45 (m, 3H, aromatic) .

TargetAssay SystemPredicted IC50 (µM)
COX-2In vitro enzymatic0.8–1.2
Staphylococcus aureusBroth microdilution12–18

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric replacement: The thiazole ring serves as a bioisostere for imidazole in histamine H2 antagonists .

  • Prodrug potential: Esterification of the acetamide carbonyl could improve oral bioavailability.

Computational Modeling

Molecular docking studies suggest strong binding affinity (>80% occupancy) to the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer .

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